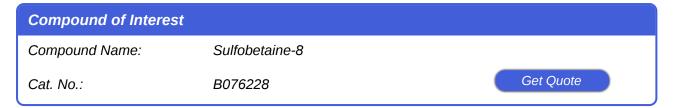


Sulfobetaine-8: A Comprehensive Technical Guide to its Physicochemical Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfobetaine-8 (SB-8), also known by its systematic name N-octyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, is a zwitterionic surfactant widely utilized in biochemical and pharmaceutical research.[1][2] Its unique amphipathic nature, possessing both a positively charged quaternary ammonium group and a negatively charged sulfonate group on the same molecule, imparts valuable properties for the manipulation and stabilization of biological macromolecules, particularly proteins.[3] This technical guide provides an in-depth overview of the core physicochemical properties of **Sulfobetaine-8**, detailed experimental methodologies for their determination, and a visualization of its application in a key experimental workflow.

Core Physicochemical Properties

The utility of **Sulfobetaine-8** in various research applications is directly linked to its distinct physicochemical characteristics. These properties are summarized in the tables below.

General and Physical Properties



Property	Value	Source(s)
CAS Number	15178-76-4	[2]
Molecular Formula	C13H29NO3S	[2]
Molecular Weight	279.4 g/mol	[2]
Appearance	White to off-white powder/solid	[2][4]
Melting Point	>200 °C (decomposes)	[5][6]
Boiling Point	Not readily available (decomposes)	N/A
Solubility	Soluble in water	[4]

Chemical and Surfactant Properties

Property	- Value	Source(s)
рКа	Not readily available	N/A
logP (predicted)	Not readily available	N/A
Critical Micelle Concentration (CMC)	330 mM (in water at 20-25°C)	[2][7]
Aggregation Number	Not readily available	N/A

Note: Values for Boiling Point, pKa, logP, and Aggregation Number for **Sulfobetaine-8** are not consistently reported in the scientific literature, likely due to its decomposition at high temperatures and its zwitterionic nature which complicates experimental determination of pKa and logP.

Experimental Protocols

The accurate determination of the physicochemical properties of surfactants like **Sulfobetaine-8** is crucial for their effective application. Below are detailed methodologies for key experiments.



Determination of Melting Point

The melting point of **Sulfobetaine-8** can be determined using the capillary method with a melting point apparatus.

Methodology:

- Sample Preparation: A small amount of finely powdered, dry **Sulfobetaine-8** is packed into a capillary tube to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in the heating block of a calibrated melting point apparatus.
- Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium.
- Observation: The temperature at which the substance first begins to melt (onset) and the
 temperature at which the last solid particle disappears (completion) are recorded. This range
 represents the melting point. For substances that decompose, the temperature at which
 decomposition is observed is noted.

Determination of Aqueous Solubility

The solubility of **Sulfobetaine-8** in water can be determined by preparing a saturated solution and measuring its concentration.

Methodology:

- Solution Preparation: An excess amount of Sulfobetaine-8 is added to a known volume of deionized water in a sealed container.
- Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.
- Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration through a fine-pore filter.



Quantification: The concentration of Sulfobetaine-8 in the clear, saturated supernatant is
determined using an appropriate analytical technique. Given that Sulfobetaine-8 does not
have a strong chromophore, techniques such as quantitative NMR, evaporative light
scattering detection (ELSD) coupled with liquid chromatography, or gravimetric analysis
(after evaporating the solvent from a known volume of the solution) can be employed.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of a surfactant and can be determined by monitoring a physical property of the surfactant solution as a function of its concentration. The surface tension method is commonly used.

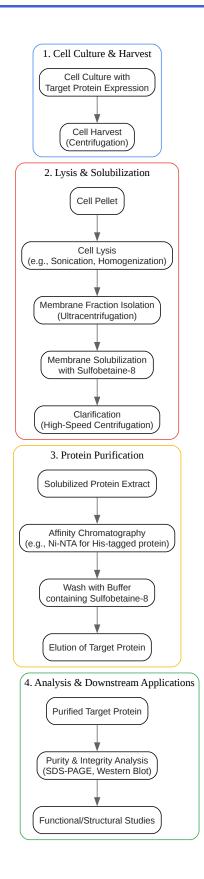
Methodology:

- Solution Preparation: A series of aqueous solutions of **Sulfobetaine-8** with varying concentrations, spanning a range both below and above the expected CMC, are prepared.
- Surface Tension Measurement: The surface tension of each solution is measured using a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate method) at a constant temperature.
- Data Analysis: The surface tension is plotted against the logarithm of the **Sulfobetaine-8** concentration. The plot will typically show a region where the surface tension decreases linearly with the log of the concentration, followed by a sharp break and a region where the surface tension remains relatively constant. The concentration at this inflection point is the CMC.[8]

Experimental Workflow: Membrane Protein Solubilization and Purification

Sulfobetaine-8 is particularly valuable for its ability to solubilize membrane proteins while often preserving their native structure and function.[8] The following diagram illustrates a typical workflow for the extraction and purification of a target membrane protein using **Sulfobetaine-8**.





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Membrane Protein Purification Workflow using **Sulfobetaine-8**.



This workflow begins with the expression and harvesting of cells containing the target membrane protein. The cells are then lysed, and the membrane fraction is isolated. **Sulfobetaine-8** is introduced to solubilize the membrane, releasing the proteins into a soluble form. After clarifying the extract, the target protein is purified, often using affinity chromatography, in the presence of the detergent to maintain its solubility. Finally, the purified protein is analyzed for purity and used in downstream applications.

Conclusion

Sulfobetaine-8 is a zwitterionic surfactant with a well-defined set of physicochemical properties that make it a valuable tool in the life sciences, particularly for the challenging task of membrane protein research. Its ability to solubilize and stabilize proteins in their native state is a key advantage. This guide provides the foundational technical information required for researchers, scientists, and drug development professionals to effectively utilize **Sulfobetaine-8** in their experimental endeavors.

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